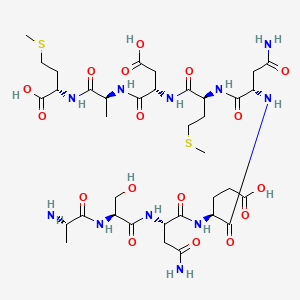
Influenza A NP (366-374)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza A NP (366-374) is a peptide derived from the nucleoprotein of the Influenza A virus, specifically from the strain A/PR/8/34. This peptide is recognized by the immune system, particularly by CD8+ T cells, and plays a crucial role in the immune response against the Influenza A virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Influenza A NP (366-374) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: The industrial production of Influenza A NP (366-374) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and lyophilized for storage and distribution .
Análisis De Reacciones Químicas
Types of Reactions: Influenza A NP (366-374) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The synthesis of Influenza A NP (366-374) involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) .
Major Products Formed: The major product formed is the peptide itself, Influenza A NP (366-374), with a molecular weight of approximately 1026.2 Da .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Influenza A NP (366-374) is used as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biology, this peptide is used to study the immune response to Influenza A virus. It serves as a target for CD8+ T cells, helping researchers understand how the immune system recognizes and combats viral infections .
Medicine: In medicine, Influenza A NP (366-374) is used in vaccine development and immunotherapy research. It helps in designing vaccines that can elicit a strong immune response against the Influenza A virus .
Industry: In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and therapeutic agents for Influenza A virus infections .
Mecanismo De Acción
Influenza A NP (366-374) exerts its effects by being presented on the surface of infected cells in the context of major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, which then initiate an immune response to eliminate the infected cells . The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, leading to the activation and proliferation of these cells .
Comparación Con Compuestos Similares
Similar Compounds:
- Influenza A NP (147-155)
- Influenza A PA (224-233)
- Ovalbumin epitope (257-264)
Uniqueness: Influenza A NP (366-374) is unique in its high affinity for H2-Db, making it a potent target for CD8+ T cell responses. This specificity and its role in immune recognition make it a valuable tool in immunological research .
Propiedades
Fórmula molecular |
C36H59N11O17S2 |
|---|---|
Peso molecular |
982.1 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
GFTXYRPPWCNXKO-NQBGTIOHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















